molecular formula CCl4O2S B166823 Trichloromethanesulfonyl chloride CAS No. 2547-61-7

Trichloromethanesulfonyl chloride

Cat. No. B166823
CAS RN: 2547-61-7
M. Wt: 217.9 g/mol
InChI Key: ZCPSWAFANXCCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloromethanesulfonyl chloride, also known as CCl3SO2Cl, is a commercially available reagent that has been utilized in various chemical reactions due to its efficiency and mild reaction conditions. It is particularly noted for its role in the α-chlorination of aldehydes and has been found to outperform typical chlorinating reagents in organic synthesis .

Synthesis Analysis

The synthesis of trichloromethanesulfonyl chloride and related compounds has been described in the literature. A convenient synthesis from trichloromethanesulfenyl chloride is reported, which provides a straightforward route to these chemicals . Additionally, the oxidation of trichloromethanesulfenyl chloride with hydrogen peroxide yields trichloromethanesulfonyl chloride, which is a key intermediate for the preparation of trichloromethanesulfonates, also known as "trichlates" .

Molecular Structure Analysis

The molecular structure of trichloromethanesulfonyl chloride has been characterized by various spectroscopic methods, including IR spectroscopy and X-ray diffraction. The compound has been found to have a complex structure with specific bond lengths and angles that have been determined through these techniques .

Chemical Reactions Analysis

Trichloromethanesulfonyl chloride has been used in a variety of chemical reactions. It has been involved in asymmetric radical reactions, where it adds to olefins in the presence of a ruthenium(II) complex with chiral ligands to produce optically active adducts . It also reacts with silyl enol ethers catalyzed by a ruthenium(II) phosphine complex to give 1-aryl-3,3-dichloropropen-1-one and α-chloroacetophenones . Furthermore, it has been used in the synthesis of N-sulfinylamines via β-elimination of chloroform from trichloromethanesulfinamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of trichloromethanesulfonyl chloride have been extensively studied. Its conformational and geometrical properties have been determined by IR and Raman spectroscopy, X-ray diffraction, and quantum chemical calculations. The molecule exhibits different conformers with varying stabilities, and the most stable geometry has been identified . Additionally, trichloromethanesulfonyl chloride has been used to synthesize derivatives of sulfenic acids, where it reacts with epoxides and alcohols to form beta-chloroalkyl trichloromethane sulfenates .

Scientific Research Applications

Application 1: Alpha-Chlorination of Aldehydes

  • Summary of the Application : Trichloromethanesulfonyl chloride (CCl3SO2Cl) is a commercially available reagent that has been found to perform efficiently in the alpha-chlorination of aldehydes, including its catalytic asymmetric version . This process is crucial as alpha-chlorinated aldehydes are very useful building blocks for the synthesis of pharmaceutically important compounds .
  • Methods of Application or Experimental Procedures : The alpha-chlorination of aldehydes using Trichloromethanesulfonyl chloride is performed under very mild reaction conditions . The exact procedures and technical details would be dependent on the specific aldehyde being used and the desired end product.
  • Results or Outcomes : Under the reaction conditions, Trichloromethanesulfonyl chloride outperforms typical chlorinating reagents for organic synthesis. It facilitates work-up and purification of the product, and minimizes the formation of toxic, chlorinated organic waste .

Application 2: Free Radical Chlorination

  • Summary of the Application : Trichloromethanesulfonyl chloride is an efficient free radical chlorinating agent . It’s used in reactions with pent-4-enylcobaloximes under tungsten lamp irradiation to yield 2-(β,β,β-trichloroethyl)sulfolanes .
  • Methods of Application or Experimental Procedures : The reaction with pent-4-enylcobaloximes is performed in an inert solvent under tungsten lamp irradiation . The exact procedures and technical details would be dependent on the specific reactants being used and the desired end product.
  • Results or Outcomes : The reaction yields 2-(β,β,β-trichloroethyl)sulfolanes . The efficiency of Trichloromethanesulfonyl chloride as a free radical chlorinating agent makes it a valuable reagent in organic synthesis .

Application 3: Reaction with Trimethylsilyl Enol Ethers

  • Summary of the Application : Trichloromethanesulfonyl chloride reacts with trimethylsilyl enol ethers of acetophenones in the presence of a ruthenium (II) phosphine complex . This reaction is important in the synthesis of various organic compounds.
  • Methods of Application or Experimental Procedures : The reaction is performed in the presence of a ruthenium (II) phosphine complex . The exact procedures and technical details would be dependent on the specific reactants being used and the desired end product.
  • Results or Outcomes : The reaction yields 1-aryl-3,3-dichloropropen-1-one and α-chloroacetophenones . The efficiency of Trichloromethanesulfonyl chloride in this reaction makes it a valuable reagent in organic synthesis .

Safety And Hazards

Trichloromethanesulfonyl chloride is a corrosive compound that can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

trichloromethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl4O2S/c2-1(3,4)8(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPSWAFANXCCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062507
Record name Methanesulfonyl chloride, trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloromethanesulfonyl chloride

CAS RN

2547-61-7
Record name Trichloromethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2547-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonyl chloride, trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002547617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichloromethanesulfonyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanesulfonyl chloride, trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanesulfonyl chloride, trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloromethanesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloromethanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Trichloromethanesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Trichloromethanesulfonyl chloride
Reactant of Route 4
Trichloromethanesulfonyl chloride
Reactant of Route 5
Trichloromethanesulfonyl chloride
Reactant of Route 6
Trichloromethanesulfonyl chloride

Citations

For This Compound
225
Citations
ES Huyser - Journal of the American Chemical Society, 1960 - ACS Publications
… of toluene and 0.10 mole of trichloromethanesulfonyl chloride maintained at 110-115 for eight … of cyclohexane and 0.20 mole of trichloromethanesulfonyl chloride heated at 80 for 40 …
Number of citations: 37 pubs.acs.org
G Sosnovsky - The Journal of Organic Chemistry, 1961 - ACS Publications
… a mixture of isomers, but trichloromethanesulfonyl chloride shows greatselectivity. Thus, with … preparation of trichloromethanesulfonyl chloride. Trichloromethanesulfonyl chloride can be …
Number of citations: 10 pubs.acs.org
T KEMPE, T NORIN - ACTA CHEMICA SCANDINAVICA …, 1974 - actachemscand.org
… Mass spectra of trichloromethanesulfonyl chloride and trichloromethanesulfonyl bromide … Trichloromethanesulfonyl chloride and the corresponding bromide have been used for the …
Number of citations: 17 actachemscand.org
FA DRAHOWZAL - Organic Sulfur Compounds, 1961 - Elsevier
… 371 The discovery of trichloromethanesulfonyl chloride (II) … While trichloromethanesulfonyl chloride is now also a … Physical properties of …
Number of citations: 5 www.sciencedirect.com
E Dykman, P Bracha - Israel Journal of Chemistry, 1969 - Wiley Online Library
… Trichloromethanesulfonyl chloride, which is obtained as a minor by-product in the chlorination of carbon disulfide to trichloromethanesulfenyl chloride, has found various industrial and …
Number of citations: 3 onlinelibrary.wiley.com
ES Huyser, H Schimke, RL Burham - The Journal of Organic …, 1963 - ACS Publications
… The observed orders of reactivity of the cycloalkanes toward reaction with both trichloromethanesulfonyl chloride and bromotrichloro-methane are consistent with this prediction. …
Number of citations: 37 pubs.acs.org
C Jimeno, L Cao, P Renaud - The Journal of organic chemistry, 2016 - ACS Publications
… Recently, we described how the commercially available trichloromethanesulfonyl chloride was an extremely efficient reagent for radical carbochlorination reactions. (32, 33) When trying …
Number of citations: 27 pubs.acs.org
MS Schechter, HL Haller - Journal of the American Chemical …, 1941 - ACS Publications
A recent article by Pelikh1describes the use of trichloromethanesulfonyl chloride, CI3CSO2CI, for the control of the sugar-beet weevil and gives a method for its preparation. In response …
Number of citations: 11 pubs.acs.org
ES Huyser, B Giddings - The Journal of Organic Chemistry, 1962 - ACS Publications
… Trichloromethanesulfonyl chloride can be used tochlorinate … of the reactions of trichloromethanesulfonyl chloride with … chlorine atom from trichloromethanesulfonyl chloride by the …
Number of citations: 41 pubs.acs.org
N Kamigata, K Udodaira, M Yoshikawa… - Journal of organometallic …, 1998 - Elsevier
… course of our studies on the ruthenium(II) catalyzed reactions of various sulfonyl chlorides with alkenes, we found, in this study, that the reactions of trichloromethanesulfonyl chloride …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.